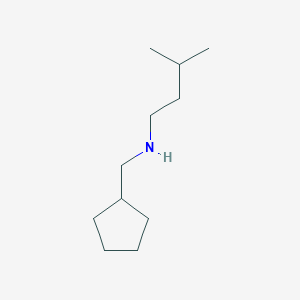
N-(cyclopentylmethyl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopentylmethyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom and a 3-methylbutan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methylbutan-1-amine with cyclopentylmethyl ketone. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of 3-methylbutan-1-amine with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopentylmethyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Amine oxides, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(cyclopentylmethyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of N-(cyclopentylmethyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: A simpler amine with a cyclopentyl group attached to the nitrogen atom.
3-Methylbutan-1-amine: The parent compound without the cyclopentylmethyl group.
N-(cyclopentylmethyl)-2-methylpropan-1-amine: A structural isomer with a different alkyl chain.
Uniqueness
N-(cyclopentylmethyl)-3-methylbutan-1-amine is unique due to the presence of both a cyclopentylmethyl group and a 3-methylbutan-1-amine backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H23N |
|---|---|
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
N-(cyclopentylmethyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)7-8-12-9-11-5-3-4-6-11/h10-12H,3-9H2,1-2H3 |
Clave InChI |
SFJVVMBRQRTBHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















